5-Bromo-N,6-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N,6-dimethylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H8BrN3. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,6-dimethylpyrimidin-4-amine typically involves multi-step reactions. One common method includes the following steps :
Bromination: N-Bromosuccinimide is used as the brominating agent in acetonitrile at 20°C under an inert atmosphere for 1 hour.
Phosphorylation: Trichlorophosphate is used in the reaction mixture, which is then refluxed for 3 hours at 20°C under an inert atmosphere.
Cyclization: The final step involves the use of tetrahydrofuran as the solvent, and the reaction is carried out for 3 hours at 20°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
N-Bromosuccinimide: Used for bromination.
Trichlorophosphate: Used for phosphorylation.
Tetrahydrofuran: Used as a solvent in cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
5-Bromo-N,6-dimethylpyrimidin-4-amine has several applications in scientific research :
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It is used in the development of new materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The bromine atom and the dimethyl groups play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,4-dimethylpyrimidine
- 5-Bromo-4,6-dimethylpyrimidine
Uniqueness
5-Bromo-N,6-dimethylpyrimidin-4-amine is unique due to the presence of both bromine and dimethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-bromo-N,6-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-4-5(7)6(8-2)10-3-9-4/h3H,1-2H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVIAHIYTRVWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.